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Executive Summary

Cintirorgon (formerly LYC-55716) is a first-in-class, orally bioavailable small molecule agonist
of the Retinoic acid receptor-related Orphan Receptor gamma (RORYy). As a key transcription
factor, RORYy governs the differentiation and function of T helper 17 (Th17) and cytotoxic T
lymphocyte 17 (Tc17) cells, both of which are implicated in potent anti-tumor immune
responses. This technical guide provides a comprehensive overview of the mechanism of
action, preclinical and clinical data, and key experimental protocols relevant to the investigation
of cintirorgon's role in modulating anti-tumor immunity. By enhancing the activity of type 17 T
cells and mitigating immunosuppressive pathways, cintirorgon represents a promising novel
immunotherapeutic strategy for a range of solid tumors.

Introduction: Targeting RORy in Immuno-Oncology

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and
immune cells. A critical challenge in cancer immunotherapy is overcoming the
immunosuppressive nature of the TME to enable a robust and durable anti-tumor immune
response. RORy has emerged as a compelling therapeutic target due to its central role in
orchestrating the differentiation and function of Th17 and Tc17 cells. These T cell subsets are
characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-
22, and have been associated with improved prognosis in various cancers.
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Cintirorgon is a potent and selective agonist of RORYy. By binding to the ligand-binding domain
of RORYy, it enhances the recruitment of coactivators, leading to the increased transcription of
RORYy target genes. This modulation of gene expression results in a multi-faceted
enhancement of anti-tumor immunity.

Mechanism of Action of Cintirorgon

Cintirorgon's primary mechanism of action is the selective activation of the RORYy transcription
factor.[1] This activation initiates a cascade of events that collectively enhance the host's anti-
tumor immune response.

Enhancement of Type 17 T Cell Effector Function

Upon administration, cintirorgon binds to the nuclear receptor RORYy, leading to the formation
of a receptor complex that translocates to the nucleus.[1] This complex then binds to ROR
response elements (RORES) on the DNA, augmenting the transcription of genes that are
crucial for the function, proliferation, and survival of Th17 and Tc17 cells.[1] This results in:

 Increased Cytokine Production: Enhanced secretion of pro-inflammatory cytokines and
chemokines, including IL-17A, IL-17F, and IL-22.

e Augmented Expression of Co-stimulatory Receptors: Upregulation of molecules like CD137
and CD226 on T cells, which are critical for robust T cell activation.

e Improved T Cell Survival and Cytotoxic Activity: Increased longevity and tumor-killing
capacity of cytotoxic T lymphocytes.

Attenuation of Immunosuppressive Mechanisms

Beyond enhancing effector functions, cintirorgon also actively counteracts the
immunosuppressive TME through several mechanisms:

o Reduced Regulatory T Cell (Treg) Function: RORYy agonists have been shown to curtail the
formation and suppressive function of Tregs, which are key drivers of immune tolerance to
tumors.

o Decreased Expression of Co-inhibitory Receptors: Cintirorgon can reduce the expression of
immune checkpoint molecules such as Programmed Cell Death Protein 1 (PD-1) and TIGIT
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on tumor-reactive lymphocytes.

This dual mechanism of boosting effector T cell activity while simultaneously diminishing
Immunosuppression positions cintirorgon as a powerful agent in cancer immunotherapy.
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Caption: Cintirorgon's mechanism of action signaling pathway.
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Preclinical Data

Preclinical studies in syngeneic mouse tumor models have demonstrated the anti-tumor
efficacy of RORy agonists, including cintirorgon. These studies have shown that oral
administration of these agents can lead to significant tumor growth inhibition and improved
survival. The anti-tumor activity is dependent on a functional immune system, highlighting the
immuno-modulatory mechanism of action.

In Vitro Activity

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that
RORYy agonists can enhance the differentiation of Th17 and Tc17 cells and increase the
production of IL-17A.
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In Vivo Efficacy in Syngeneic Tumor Models

Oral administration of RORy agonists has demonstrated single-agent anti-tumor efficacy in

various syngeneic tumor models. For instance, a RORy agonist showed significant growth

inhibition of 4T1 breast tumors, a model known to be resistant to checkpoint inhibitors. Another

© 2025 BenchChem. All rights reserved.

6/13

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

potent RORYy agonist, 8-074, demonstrated robust anti-tumor efficacy and improved the

efficacy of anti-PD-1 therapy in a murine lung cancer model.
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Cancer ) o
agonist inhibition.
Robust anti-
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Murine Lung - - )
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Cancer o
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with anti-PD-
1.

Clinical Data: Phase 1/2a Study (NCT02929862)

A first-in-human, open-label, multicenter Phase 1/2a study was conducted to evaluate the

safety, tolerability, and preliminary anti-tumor activity of cintirorgon in patients with relapsed or

refractory metastatic solid tumors.

Study Design and Patient Demographics

The Phase 1 portion of the study enrolled 32 patients across five cohorts with doses ranging

from 150 mg BID to 450 mg BID in 28-day cycles. The median age of patients was 62 years,

and they had received a median of 3 to 5 prior cancer therapies.

Safety and Tolerability

Cintirorgon was generally well-tolerated, with no dose-limiting toxicities observed. The

majority of treatment-related adverse events (AEs) were Grade 1 or 2.
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Adverse Event (Grade 1-2) Number of Patients (N=32)
Diarrhea 11

Fatigue 7

Anemia 4

Decreased appetite 4

Nausea 4

Table 1: Most Common Treatment-Related Adverse Events (Grade 1-2) in the Phase 1 Study of
Cintirorgon.

Grade 3 AEs included anemia (n=2), elevated gamma-glutamyl transferase (n=1), and
hypophosphatemia (n=1).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses demonstrated that plasma concentrations of cintirorgon reached
levels expected for target gene regulation. At the 450 mg BID dose, the median minimum
plasma drug concentration exceeded the EC50 by approximately 22-fold. Pharmacodynamic
assessments of blood samples showed evidence of RORy pathway engagement, with post-
treatment increases in the production of IL-17A, IL-17F, and IL-22.

Preliminary Efficacy

Of the 25 patients evaluable for response, promising signs of anti-tumor activity were observed.

Clinical Outcome Number of Patients (N=25)
Confirmed Partial Response 2 (NSCLC and sarcomatoid breast cancer)
Disease Stabilization 11 (for 2 to 12 months)

Table 2: Preliminary Efficacy of Cintirorgon in the Phase 1 Study.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b606697?utm_src=pdf-body
https://www.benchchem.com/product/b606697?utm_src=pdf-body
https://www.benchchem.com/product/b606697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Six of the patients with stable disease received treatment for over four months. These
encouraging results led to the selection of the 450 mg BID dose for the Phase 2a portion of the
study.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
investigation of RORy agonists like cintirorgon.

RORY Reporter Assay

This cell-based assay is used to quantify the agonist or inverse-agonist activity of a compound
on RORYy.

RORY Reporter Assay Workflow
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Caption: Workflow for a RORYy luciferase reporter assay.

Protocol:

o Cell Culture and Transfection: Host cells (e.g., HEK293T) are cultured in appropriate media.
Cells are then transfected with two plasmids: one expressing a fusion protein of the GAL4
DNA-binding domain and the RORYy ligand-binding domain (LBD), and another containing a
luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

e Compound Treatment: Transfected cells are treated with varying concentrations of
cintirorgon or control compounds.

¢ Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for compound-
induced changes in gene expression.
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e Lysis and Luminescence Measurement: Cells are lysed, and a luciferin substrate is added.
The resulting luminescence, which is proportional to the transcriptional activity of RORYy, is
measured using a luminometer.

o Data Analysis: Dose-response curves are generated to determine the half-maximal effective
concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for

inverse agonists.

In Vitro T Cell Differentiation and Cytokine Production
Assay

This assay assesses the effect of cintirorgon on the differentiation of naive T cells into Th17 or
Tcl7 subsets and their cytokine production.

T Cell Differentiation and Cytokine Assay Workflow
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Caption: Workflow for T cell differentiation and cytokine analysis.

Protocol:

o T Cell Isolation: Naive CD4+ or CD8+ T cells are isolated from peripheral blood mononuclear
cells (PBMCs) using magnetic-activated cell sorting (MACS).

o Cell Culture and Stimulation: Isolated T cells are cultured in the presence of a cocktail of
polarizing cytokines (e.g., TGF-B, IL-6, IL-23) and T cell receptor (TCR) stimulation (e.g.,
plate-bound anti-CD3 and soluble anti-CD28 antibodies).

e Compound Treatment: Cintirorgon or a vehicle control is added to the culture medium at

various concentrations.
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e Incubation: Cells are incubated for 3-5 days to allow for differentiation.
e Analysis:

o Flow Cytometry: Cells are harvested and stained for intracellular IL-17A and other relevant
markers (e.g., CD4, CD8, FoxP3) to determine the percentage of differentiated Th17/Tcl17

cells.

o Cytokine Measurement: The culture supernatant is collected, and the concentration of
secreted cytokines (e.g., IL-17A, IL-17F, IFN-y) is quantified using ELISA or Meso Scale
Discovery (MSD) assays.

Syngeneic Mouse Tumor Model Efficacy Study

This in vivo model is used to evaluate the anti-tumor efficacy of cintirorgon in

immunocompetent mice.

Syngeneic Mouse Tumor Model Workflow
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Caption: Workflow for a syngeneic mouse tumor model study.
Protocol:

o Tumor Cell Implantation: A suspension of syngeneic tumor cells (e.g., MC38 colon
adenocarcinoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice) is injected

subcutaneously into the flank of immunocompetent mice.

e Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at

which point mice are randomized into treatment and control groups.
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e Compound Administration: Cintirorgon is administered orally according to the planned
dosing schedule. The control group receives a vehicle.

e Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and
overall health are also monitored.

o Endpoint Analysis: At the end of the study, tumors and spleens may be harvested for ex vivo
analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry to assess
changes in T cell populations, cytokine levels, and other immune markers.

Conclusion and Future Directions

Cintirorgon represents a promising new frontier in cancer immunotherapy. Its unique
mechanism of action, which combines the enhancement of effector T cell function with the
mitigation of immunosuppressive pathways, offers a compelling rationale for its continued
development. The encouraging safety and preliminary efficacy data from the Phase 1/2a
clinical trial provide a strong foundation for further investigation in various solid tumors, both as
a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors.
Future research will focus on identifying predictive biomarkers to select patients most likely to
respond to RORYy agonist therapy and to further elucidate the intricate interplay between RORy
activation and the tumor microenvironment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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